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Benzene, 1,2-dimethoxy-3,4,5-trinitro-

Cat. No.: B103376
CAS No.: 17418-07-4
M. Wt: 273.16 g/mol
InChI Key: NZXYYWMLCFKCPV-UHFFFAOYSA-N
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Description

Contextualization within the Field of Polynitroaromatic Compounds

Polynitroaromatic compounds are a significant class of industrial chemicals used extensively in the synthesis of a wide array of products, including explosives, pesticides, dyes, and polymers. nih.gov The defining feature of these molecules is the presence of multiple nitro groups attached to an aromatic ring. This feature imparts distinct chemical characteristics. The strong electron-withdrawing nature of the nitro groups, combined with the stability of the benzene (B151609) ring, makes many polynitroaromatic compounds resistant to oxidative degradation. nih.gov

The synthesis of these compounds is primarily accomplished through electrophilic aromatic substitution, specifically nitration, where a mixture of nitric acid and sulfuric acid is used to introduce nitro groups onto an aromatic substrate. nih.gov The number and position of the nitro groups can be controlled by modifying reaction conditions. nih.gov Many compounds in this class are noted for their energetic properties; for instance, 2,4,6-trinitrotoluene (B92697) (TNT) and picric acid are well-known explosives. oup.com Consequently, research into compounds like 1,2-dimethoxy-3,4,5-trinitrobenzene often includes evaluation for potential use in energetic materials. ontosight.ai Beyond explosives, the versatile chemistry of polynitroaromatics makes them crucial starting materials in the chemical industry. nih.govnih.gov

Historical Perspectives on Nitration of Activated Arenes

The nitration of aromatic compounds is a foundational reaction in organic chemistry. The first reported nitration of benzene was accomplished by Eilhardt Mitscherlich in 1834, who used fuming nitric acid. rushim.ruorgoreview.com Shortly thereafter, a more effective method employing a mixture of nitric and sulfuric acids, known as "mixed acid," was introduced. rushim.ru This development was crucial as it generated the highly reactive nitronium ion (NO₂⁺), the key electrophile in the reaction, allowing for more efficient nitration. orgoreview.commasterorganicchemistry.com

The susceptibility of an aromatic ring to nitration is heavily influenced by the substituents it carries. Activating groups, such as the methoxy (B1213986) groups (-OCH₃) present in the precursor to the title compound (1,2-dimethoxybenzene), increase the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.org Methoxy groups are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them on the ring. wikipedia.org The presence of two such activating groups in veratrole makes it a highly "activated" arene, readily undergoing nitration. The study of nitration on activated systems like phenols and ethers has been instrumental in developing the broader understanding of electrophilic aromatic substitution mechanisms and substituent effects in organic chemistry. rushim.ru

Research Significance and Potential as Synthetic Intermediates

The research significance of 1,2-dimethoxy-3,4,5-trinitrobenzene extends beyond its intrinsic properties to its potential as a versatile synthetic intermediate. Polynitroaromatic compounds are valuable precursors in organic synthesis due to the reactivity of the nitro groups. orgoreview.comresearchgate.net

One key transformation is the reduction of nitro groups to amino groups (-NH₂). Aromatic amines are themselves a major class of chemical feedstocks used to produce pharmaceuticals, dyes, and other industrial chemicals. nih.govwikipedia.org For example, the related compound 1,2-dimethoxy-4,5-dinitrobenzene (B14551) serves as a starting material for the synthesis of other organic molecules. guidechem.com

Furthermore, the high degree of nitration makes the aromatic ring electron-deficient. This electronic characteristic facilitates nucleophilic aromatic substitution, a reaction in which a nucleophile replaces a group on the aromatic ring. researchgate.net In this context, the nitro groups can act as leaving groups, allowing for their replacement by a variety of other functional groups. This reactivity opens pathways to synthesize highly substituted and complex benzene derivatives that would be difficult to prepare through other means. The combination of methoxy and multiple nitro groups on the same benzene ring provides a platform for diverse chemical modifications, making 1,2-dimethoxy-3,4,5-trinitrobenzene a potentially valuable building block in the synthesis of novel compounds for materials science and medicinal chemistry. ontosight.aiontosight.ai

Table of Mentioned Compounds

Compound Name Other Names Role in Article
Benzene, 1,2-dimethoxy-3,4,5-trinitro- 3,4,5-Trinitroveratrol Primary subject of the article
1,2-Dimethoxybenzene (B1683551) Veratrole Precursor for the synthesis of the title compound
Nitric acid Reagent for nitration
Sulfuric acid Reagent for nitration
2,4,6-Trinitrotoluene TNT Example of a polynitroaromatic compound
Picric acid 2,4,6-Trinitrophenol Example of a polynitroaromatic compound
1,2-Dimethoxy-4,5-dinitrobenzene 4,5-Dinitroveratrole Related compound mentioned as a synthetic intermediate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O8 B103376 Benzene, 1,2-dimethoxy-3,4,5-trinitro- CAS No. 17418-07-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17418-07-4

Molecular Formula

C8H7N3O8

Molecular Weight

273.16 g/mol

IUPAC Name

1,2-dimethoxy-3,4,5-trinitrobenzene

InChI

InChI=1S/C8H7N3O8/c1-18-5-3-4(9(12)13)6(10(14)15)7(11(16)17)8(5)19-2/h3H,1-2H3

InChI Key

NZXYYWMLCFKCPV-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC

Other CAS No.

17418-07-4

Synonyms

1,2-dimethoxy-3,4,5-trinitro-benzene

Origin of Product

United States

Mechanistic Investigations of Reaction Pathways

Detailed Mechanisms of Aromatic Nitration Reactions

The introduction of three nitro groups onto the 1,2-dimethoxybenzene (B1683551) ring is a multi-step process, with each successive nitration becoming progressively more difficult. The reaction pathway is a function of classical electrophilic aromatic substitution, influenced by single electron transfer processes and the powerful synergistic and antagonistic electronic effects of the substituents.

The foundational mechanism for nitration is Electrophilic Aromatic Substitution (SEAr). chemguide.co.uk This process begins with the generation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of concentrated nitric acid and a strong acid catalyst, typically sulfuric acid. masterorganicchemistry.comyoutube.comlibretexts.org

The SEAr mechanism proceeds in two principal steps:

Attack of the Electrophile : The π-electron system of the aromatic ring acts as a nucleophile, attacking the nitronium ion. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Re-aromatization : A weak base, such as the HSO₄⁻ ion or a water molecule, abstracts a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the nitroaromatic product. youtube.com

In the case of 1,2-dimethoxybenzene, the two methoxy (B1213986) groups are strong activating, ortho, para-directing groups due to their ability to donate electron density to the ring via resonance (+R effect). lumenlearning.com The initial nitrations are therefore rapid and directed to the positions most activated by both methoxy groups, which are C4 and C5. This leads sequentially to 1,2-dimethoxy-4-nitrobenzene and then 1,2-dimethoxy-4,5-dinitrobenzene (B14551).

While the classical SEAr mechanism provides a robust framework, studies on highly activated arenes like dialkoxybenzenes suggest that the reaction may proceed, at least in part, through a Single Electron Transfer (SET) mechanism. In this pathway, an electron is transferred from the electron-rich aromatic ring to the nitronium ion, forming a radical cation and a nitrogen dioxide radical.

Proposed SET Pathway for Nitration of 1,2-Dimethoxybenzene:

Electron Transfer : ArH + NO₂⁺ → [ArH]•⁺ + NO₂•

Radical Combination : [ArH]•⁺ + NO₂• → [Ar(H)NO₂]⁺

Deprotonation : [Ar(H)NO₂]⁺ → ArNO₂ + H⁺

This pathway is particularly relevant for the dinitration of 1,2-dimethoxybenzene, where the high electron density of the substrate facilitates the initial electron transfer. mdma.ch The regioselectivity of the reaction is then determined by the symmetry and electron distribution of the Highest Occupied Molecular Orbital (HOMO) of the aromatic substrate, which dictates the structure of the resulting radical cation.

The synthesis of 1,2-dimethoxy-3,4,5-trinitrobenzene highlights the powerful interplay of substituent electronic effects.

Activating Methoxy Groups : Initially, the two methoxy groups work synergistically to activate the C4 and C5 positions, facilitating the first two nitrations. Their strong +R (resonance) effect significantly outweighs their -I (inductive) effect, making the ring much more reactive than benzene (B151609). lumenlearning.com

Deactivating Nitro Groups (The "Nitro Effect") : Once the first two nitro groups are installed at the C4 and C5 positions, the ring becomes strongly deactivated toward further electrophilic attack. Nitro groups are powerful deactivating groups due to their strong -R and -I effects, which withdraw electron density from the ring. lumenlearning.com The introduction of the third nitro group at C3 (or C6) is therefore significantly hindered. This deactivation necessitates the use of harsh, forcing reaction conditions (e.g., fuming nitric/sulfuric acid) to generate a high enough concentration of the nitronium ion to overcome the energy barrier. The existing nitro groups direct incoming electrophiles to the meta position relative to themselves. In 1,2-dimethoxy-4,5-dinitrobenzene, the C3 and C6 positions are meta to both nitro groups, but they are also ortho to the activating methoxy groups. In this competition, the deactivating effect of the two nitro groups dominates, making the final nitration step the most challenging.

The relative rates of nitration for benzene and its derivatives illustrate these effects dramatically.

Compound (R in C₆H₅R)Substituent (R)Electronic EffectRelative Rate of Nitration (Benzene = 1)
Phenol (B47542)-OHStrongly Activating1,000
Toluene-CH₃Activating25
Benzene-HNeutral1
Chlorobenzene-ClDeactivating0.033
Nitrobenzene (B124822)-NO₂Strongly Deactivating6 x 10⁻⁸

Data adapted from kinetic studies on electrophilic aromatic substitution. lumenlearning.com

Mechanistic Studies of Functional Group Interconversions

The three nitro groups in 1,2-dimethoxy-3,4,5-trinitrobenzene strongly activate the aromatic ring for nucleophilic attack and are themselves susceptible to reduction under various conditions.

The high degree of electron deficiency in polynitrated dimethoxybenzenes makes them excellent substrates for Nucleophilic Aromatic Substitution (SNAr). This reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov

For a reaction to occur, two conditions must be met:

The ring must be activated by strong electron-withdrawing groups (like -NO₂).

There must be a suitable leaving group.

In 1,2-dimethoxy-3,4,5-trinitrobenzene, potential leaving groups include the nitro groups and the methoxy groups. Research on related compounds like 1,2,3,4-tetrachloro-5,6-dinitrobenzene (B1294479) shows that a nitro group can be displaced by nucleophiles. rsc.org Similarly, studies on 2,4-dimethoxynitrobenzene have demonstrated that a methoxy group can also serve as a leaving group. bwise.kr

In the case of the target compound, nucleophilic attack is most likely at the positions bearing a leaving group that are also ortho or para to the activating nitro groups.

Attack at C3, C4, or C5 : A nucleophile attacking one of these positions would lead to the displacement of a nitro group. The negative charge in the Meisenheimer intermediate would be stabilized by the remaining electron-withdrawing groups.

Attack at C1 or C2 : This would lead to the displacement of a methoxy group. This is also plausible, as the negative charge would be strongly stabilized by the adjacent nitro groups at C3 and C4.

The regioselectivity depends on the nucleophile and reaction conditions, representing a competition between the leaving group ability of -NO₂ versus -OCH₃.

SubstrateNucleophileLeaving GroupProductReference
1,4-Dimethoxy-2,5-dinitrobenzenePiperidine-NO₂1-(2,5-Dimethoxy-4-nitrophenyl)piperidine mdpi.com
2,4-DimethoxynitrobenzeneSodium t-butoxide-OCH₃1-t-butoxy-4-methoxy-2-nitrobenzene bwise.kr
4,5-Difluoro-1,2-dinitrobenzeneCatechol-F1,2-Dinitro-4,5-(ethylenedioxy)benzene nih.gov

Illustrative examples of SNAr on related activated dimethoxybenzenes.

The reduction of the three nitro groups on 1,2-dimethoxy-3,4,5-trinitrobenzene can proceed through various pathways to yield nitroso, hydroxylamine, and ultimately amine functionalities. The complete reduction leads to 1,2-dimethoxybenzene-3,4,5-triamine. A key challenge in the reduction of polynitro compounds is achieving selectivity. stackexchange.comechemi.com

Common reduction methods include:

Catalytic Hydrogenation : Using reagents like H₂ gas with a metal catalyst (e.g., Pd, Pt, Ni) is a powerful method for reducing nitro groups to amines. mdpi.com This method typically reduces all nitro groups present if run to completion.

Chemical Reduction : Reagents such as metals in acidic media (e.g., Fe/HCl, SnCl₂) or sulfide (B99878) salts (e.g., Na₂S, (NH₄)₂S), the latter being known as the Zinin reduction, are often used. stackexchange.comechemi.com

The selectivity of reduction is governed by both steric and electronic factors. In substituted polynitro compounds, the least sterically hindered nitro group is often reduced preferentially. stackexchange.comechemi.com In 1,2-dimethoxy-3,4,5-trinitrobenzene:

The nitro group at C4 is flanked by two other nitro groups, making it the most sterically hindered.

The nitro groups at C3 and C5 are adjacent to a methoxy group and a nitro group.

Therefore, selective reduction of a single nitro group, if achievable, would likely occur at the C3 or C5 position before the C4 position. The Zinin reduction, in particular, is noted for its ability to selectively reduce one nitro group in dinitro and trinitro compounds. stackexchange.comechemi.com The complete reduction to the triamine is a critical step in the synthesis of various heterocyclic compounds and other complex molecules.

Influence of Substituents on Reaction Kinetics and Thermochemistry

Qualitative Analysis of Substituent Effects on Reaction Kinetics

The rate of electrophilic aromatic substitution (EAS) reactions is highly sensitive to the electron density of the aromatic ring. Substituents that increase the electron density of the ring activate it towards electrophilic attack, leading to faster reaction rates. Conversely, substituents that decrease the electron density deactivate the ring, resulting in slower reaction rates.

Methoxy Groups (-OCH₃): The two methoxy groups at the C1 and C2 positions are potent activating groups. minia.edu.eg This is primarily due to their strong positive resonance effect (+R), where the lone pair of electrons on the oxygen atom is delocalized into the π-system of the benzene ring. This donation of electron density significantly stabilizes the positively charged intermediate (the arenium ion or σ-complex) formed during electrophilic attack, thereby lowering the activation energy of the reaction. nih.govlumenlearning.com While the oxygen atom also exerts a weaker, electron-withdrawing inductive effect (-I) due to its high electronegativity, the resonance effect is dominant. libretexts.org

Nitro Groups (-NO₂): In stark contrast, the three nitro groups at the C3, C4, and C5 positions are powerful deactivating groups. minia.edu.eg They exert a strong electron-withdrawing effect through both resonance (-R) and induction (-I). libretexts.orgquora.com The nitro group withdraws electron density from the aromatic ring, which destabilizes the arenium ion intermediate and increases the activation energy for its formation. quora.com Consequently, aromatic rings substituted with nitro groups are significantly less reactive towards electrophiles than unsubstituted benzene. For instance, the nitration of nitrobenzene is millions of times slower than the nitration of benzene itself. lumenlearning.com

The cumulative effect of two strongly activating methoxy groups and three powerfully deactivating nitro groups on the same benzene ring renders the "Benzene, 1,2-dimethoxy-3,4,5-trinitro-" molecule exceptionally unreactive towards further electrophilic substitution. The overwhelming electron-withdrawing capacity of the three nitro groups effectively counteracts the electron-donating nature of the two methoxy groups, resulting in a highly electron-deficient aromatic system.

Table 1: Relative Rates of Nitration for Selected Monosubstituted Benzenes

This table provides context for the activating and deactivating strength of substituents related to those on Benzene, 1,2-dimethoxy-3,4,5-trinitro-. The data illustrates the dramatic range of reactivity imparted by different functional groups.

Substituent (in C₆H₅R)Group TypeRelative Rate of Nitration (Benzene = 1)
-OHStrongly Activating1,000
-OCH₃Strongly Activating~25-50 (similar to -CH₃)
-CH₃Activating25
-HReference1
-ClDeactivating0.033
-BrDeactivating0.030
-CO₂EtStrongly Deactivating0.0037
-NO₂Strongly Deactivating6 x 10⁻⁸

Data compiled from various sources for illustrative purposes. minia.edu.eglumenlearning.com

Quantitative Analysis: The Hammett Equation

The Hammett equation offers a quantitative means to correlate the electronic effects of meta- and para-substituents on the rates and equilibria of reactions involving benzene derivatives. libretexts.org The equation is given by:

log(k/k₀) = σρ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant (e.g., benzene).

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. libretexts.org

ρ (rho) is the reaction constant, which measures the sensitivity of a given reaction to substituent effects. libretexts.org

For polysubstituted systems, a simple additive model of the substituent constants is often used as a first approximation. However, steric hindrance and complex electronic interactions between adjacent groups in a molecule like Benzene, 1,2-dimethoxy-3,4,5-trinitro- can lead to significant deviations from this simple additivity.

Table 2: Selected Hammett Substituent Constants (σ)

Substituentσ_metaσ_paraElectronic Effect
-OCH₃+0.12-0.27Donating (by resonance)
-NO₂+0.71+0.78Withdrawing (by resonance and induction)

These constants illustrate the opposing electronic natures of the methoxy and nitro groups. libretexts.org

Influence of Substituents on Thermochemistry

Substituents also impact the thermodynamic stability of the aromatic compound, which can be observed in properties such as the standard enthalpy of formation (ΔfH°). Electron-withdrawing groups like the nitro group can stabilize the ground state of the molecule through delocalization of electron density. This increased stability is reflected in a less negative or even positive enthalpy of formation compared to the parent hydrocarbon.

Table 3: Standard Enthalpy of Formation for Benzene and Nitrobenzene (Gas Phase)

CompoundFormulaΔfH° (gas) at 298.15 K (kJ/mol)
BenzeneC₆H₆+82.9 ± 0.4
NitrobenzeneC₆H₅NO₂+61.5 ± 1.4

Data from the NIST WebBook and Active Thermochemical Tables. nist.govanl.gov

The data shows that the introduction of a single nitro group, a strongly deactivating substituent, results in a lower (less positive) gas-phase enthalpy of formation, indicating a more thermodynamically stable molecule relative to its constituent elements compared to benzene. The complex interplay of two methoxy and three nitro groups would result in a unique thermodynamic profile for Benzene, 1,2-dimethoxy-3,4,5-trinitro-, reflecting the sum of these stabilizing and destabilizing electronic contributions.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms and their connectivity.

High-Resolution ¹H and ¹³C NMR Analysis of Substitution Patterns

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for confirming the substitution pattern of an aromatic compound like Benzene (B151609), 1,2-dimethoxy-3,4,5-trinitro-.

For Benzene, 1,2-dimethoxy-3,4,5-trinitro-, the ¹H NMR spectrum is expected to show a singlet for the single aromatic proton (H-6). The chemical shift of this proton would be significantly influenced by the surrounding electron-withdrawing nitro groups and electron-donating methoxy (B1213986) groups. Additionally, two distinct singlets would be anticipated for the protons of the two methoxy groups at positions 1 and 2, as their chemical environments are different.

The ¹³C NMR spectrum would provide evidence for all eight carbon atoms in the molecule. Six distinct signals would be expected for the aromatic carbons, with their chemical shifts indicating the nature of their substituents. The carbons bearing the nitro groups (C-3, C-4, C-5) would be deshielded and appear at a lower field, while those attached to the methoxy groups (C-1, C-2) would also be influenced. The carbon atom bonded to the remaining proton (C-6) would have a distinct chemical shift. Two separate signals for the methoxy carbons would also be expected.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-6Data not available
OCH₃ (at C-1)Data not availableData not available
OCH₃ (at C-2)Data not availableData not available
C-1Data not available
C-2Data not available
C-3Data not available
C-4Data not available
C-5Data not available
C-6Data not available

Note: Specific, experimentally verified chemical shift values for Benzene, 1,2-dimethoxy-3,4,5-trinitro- are not available in the cited sources.

Conformational Analysis of Methoxy Groups and Rotational Barriers via NMR

The conformation of the methoxy groups in highly substituted benzene rings is a subject of interest. Due to steric hindrance from the adjacent nitro groups, the methoxy groups in Benzene, 1,2-dimethoxy-3,4,5-trinitro- are likely to be forced out of the plane of the benzene ring.

Variable-temperature NMR studies could, in principle, provide information on the rotational barriers of these methoxy groups. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature increases, these signals would coalesce, and analysis of the line shapes could be used to calculate the energy barrier to rotation. However, no such studies have been found for this specific compound.

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Chemical Bond Analysis

The FT-IR spectrum of Benzene, 1,2-dimethoxy-3,4,5-trinitro- would be expected to show characteristic absorption bands for its functional groups. Strong asymmetric and symmetric stretching vibrations for the nitro groups (NO₂) would be prominent, typically appearing in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. The C-O stretching of the methoxy groups would also give rise to strong absorptions. Aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy, being complementary to FT-IR, would also reveal key vibrational modes. The symmetric stretching of the nitro groups often gives a strong signal in the Raman spectrum. Aromatic ring breathing modes would also be observable.

Interactive Data Table: Expected Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric StretchData not available
Nitro (NO₂)Symmetric StretchData not available
Methoxy (C-O)StretchData not available
Aromatic C=CStretchData not available
Aromatic C-HStretchData not available

Note: Specific, experimentally verified vibrational frequencies for Benzene, 1,2-dimethoxy-3,4,5-trinitro- are not available in the cited sources.

Mass Spectrometry for Molecular and Fragment Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For Benzene, 1,2-dimethoxy-3,4,5-trinitro-, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (273.16 g/mol ).

The fragmentation pattern would likely involve the loss of nitro groups (NO₂), methoxy groups (OCH₃), and other small neutral molecules. Analysis of these fragment ions would help to confirm the structure of the parent molecule. High-resolution mass spectrometry (HRMS) could be used to determine the exact mass and elemental formula of the molecular ion and its fragments, providing further confirmation of the compound's identity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of "Benzene, 1,2-dimethoxy-3,4,5-trinitro-" by providing a highly accurate mass measurement of its molecular ion. The elemental composition of the compound is C₈H₇N₃O₈. This technique allows for the determination of the exact mass, which can be used to confirm the molecular formula, distinguishing it from other compounds with the same nominal mass.

In HRMS analysis, the precise mass of the molecular ion is measured and compared to the calculated theoretical mass. For "Benzene, 1,2-dimethoxy-3,4,5-trinitro-", the calculated monoisotopic mass is 273.02331 Da. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), the compound may be observed as various adducts, such as the protonated molecule [M+H]⁺ or the sodiated molecule [M+Na]⁺. The high resolution of the instrument allows for the differentiation of these species with confidence. The use of nitrate (B79036) ion-based chemical ionization has also been shown to be effective for detecting highly oxygenated organic molecules, including aromatic oxidation products. nih.gov

Table 1: Theoretical HRMS Data for Benzene, 1,2-dimethoxy-3,4,5-trinitro- (C₈H₇N₃O₈)
Ion SpeciesMolecular FormulaCalculated Exact Mass (Da)
[M]⁺˙C₈H₇N₃O₈⁺˙273.02331
[M+H]⁺C₈H₈N₃O₈⁺274.03112
[M+Na]⁺C₈H₇N₃NaO₈⁺296.01306
[M+K]⁺C₈H₇N₃KO₈⁺311.98700
[M-H]⁻C₈H₆N₃O₈⁻272.01552

Investigation of Fragmentation Pathways by Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org For "Benzene, 1,2-dimethoxy-3,4,5-trinitro-", the fragmentation pattern is dictated by the presence of the methoxy (-OCH₃) and nitro (-NO₂) functional groups on the aromatic ring.

Collision-induced dissociation (CID) of the molecular ion would likely initiate through the cleavage of the weakest bonds. Common fragmentation pathways for nitroaromatic compounds involve the loss of nitro-related species. Studies on nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) and other nitroaromatics consistently show characteristic losses of •NO (30 Da) and •NO₂ (46 Da). nih.govrsc.org Another observed fragmentation is the loss of an oxygen atom to form an [M-O]⁺˙ ion. The presence of methoxy groups introduces additional fragmentation channels, primarily the loss of a methyl radical (•CH₃, 15 Da) to form a phenoxide ion, or the loss of formaldehyde (B43269) (CH₂O, 30 Da).

The proximity of the functional groups may also lead to rearrangement reactions prior to fragmentation. For instance, an ortho-nitro effect could facilitate specific fragmentation pathways. The analysis of these characteristic neutral losses and product ions allows for the detailed structural confirmation of the molecule.

Table 2: Plausible Fragmentation Pathways for Benzene, 1,2-dimethoxy-3,4,5-trinitro- in MS/MS
Precursor Ion (m/z)Proposed Neutral LossProduct Ion (m/z)Fragment Identity
273.02•NO₂227.02[M - NO₂]⁺
273.02•NO243.02[M - NO]⁺
273.02•O257.02[M - O]⁺˙
273.02•CH₃258.00[M - CH₃]⁺
227.02•NO₂181.02[M - 2NO₂]⁺
227.02CO199.03[M - NO₂ - CO]⁺

Electronic Absorption and Emission Spectroscopy

UV-Visible Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Visible spectroscopy of "Benzene, 1,2-dimethoxy-3,4,5-trinitro-" is characterized by electronic transitions within the highly substituted aromatic system. The benzene ring acts as the primary chromophore, while the two electron-donating methoxy groups (-OCH₃) and three strongly electron-withdrawing nitro groups (-NO₂) significantly modify its absorption profile.

This distinct spectroscopic signature allows UV-Vis spectrophotometry to be an effective tool for monitoring reactions involving this compound, such as its synthesis via nitration of 1,2-dimethoxybenzene (B1683551) or its participation in complexation reactions.

Table 3: Expected Electronic Transitions for Benzene, 1,2-dimethoxy-3,4,5-trinitro-
Transition TypeDescriptionExpected Wavelength Region (λₘₐₓ)
π → πExcitation of an electron from a π bonding orbital to a π antibonding orbital of the aromatic system.250 - 350 nm
n → πExcitation of a non-bonding electron from an oxygen atom of a nitro group to a π antibonding orbital.> 350 nm
Intramolecular Charge TransferTransition involving significant charge redistribution from the methoxy-substituted part to the nitro-substituted part of the ring.Long wavelength, potentially extending into the visible range.

Studies of Charge Transfer Complex Formation

The molecular structure of "Benzene, 1,2-dimethoxy-3,4,5-trinitro-", featuring a π-system heavily substituted with three potent electron-withdrawing nitro groups, renders it a strong π-electron acceptor. This property enables it to form charge-transfer (CT) complexes with a wide variety of electron-rich donor molecules. mdpi.com Such donors include polycyclic aromatic hydrocarbons (PAHs), aromatic amines, and other molecules with low ionization potentials. researchgate.nettaylorfrancis.com

The formation of a CT complex involves a partial transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. mdpi.com This interaction results in the formation of a new, characteristic, and often broad absorption band at a longer wavelength than the absorption bands of either the donor or acceptor alone. This new CT band is responsible for the distinct color often observed upon mixing solutions of the two components. The energy of the CT band is directly related to the difference between the donor's ionization potential and the acceptor's electron affinity. Given the strong acceptor nature of the title compound, it is expected to form stable CT complexes that absorb light in the visible region of the electromagnetic spectrum.

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of "Benzene, 1,2-dimethoxy-3,4,5-trinitro-" is not available, its solid-state structure can be reliably predicted based on crystallographic data from closely related molecules, such as other nitrated dimethoxybenzenes and polynitrobenzene derivatives. iucr.orgnih.gov It is anticipated that the compound would crystallize in a common crystal system for organic molecules, such as monoclinic or orthorhombic.

The molecular geometry will be largely dictated by the steric and electronic interactions between the substituents. The benzene ring itself will be nearly planar. However, significant steric strain between the adjacent nitro groups at positions 3, 4, and 5, as well as between the nitro group at position 3 and the methoxy group at position 2, will likely force the nitro groups to twist out of the plane of the aromatic ring. The methoxy groups may also adopt a conformation that minimizes steric hindrance.

Table 4: Predicted Crystallographic Parameters and Structural Features
ParameterPredicted Value / Feature
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c, Pbca)
Benzene Ring GeometryEssentially planar
Nitro Group OrientationTwisted out of the benzene ring plane due to steric hindrance
Methoxy Group OrientationOriented to minimize steric interactions

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of "Benzene, 1,2-dimethoxy-3,4,5-trinitro-" will be governed by a combination of intermolecular forces that maximize packing efficiency. Given the electron-deficient nature of the aromatic ring, π–π stacking interactions are expected to be a dominant feature in the crystal lattice. iucr.org These interactions would likely involve offset or slipped-stack arrangements to optimize the electrostatic attraction between the electron-poor center of one ring and the electron-richer edge of a neighboring molecule.

Polymorphism and Pseudopolymorphism in Related Trinitrobenzene Structures

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon of significant interest in crystallography and materials science. This is particularly true for nitroaromatic compounds, where different polymorphic forms can exhibit varying physical properties. While specific studies on the polymorphism of Benzene, 1,2-dimethoxy-3,4,5-trinitro- are not extensively documented in publicly available literature, the polymorphic and pseudopolymorphic behavior of the parent compound, 1,3,5-trinitrobenzene (B165232) (TNB), and its derivatives has been a subject of research. These studies offer valuable insights into the structural diversity that can be anticipated in related molecules.

The crystallization of 1,3,5-trinitrobenzene has been shown to yield different polymorphic forms. For instance, two stable crystal forms of this century-old compound were reported to have been obtained through the use of a trisindane additive, which acts as a mimic during the crystallization process. ias.ac.inresearchgate.net This highlights that even for well-known compounds, new crystalline forms can be discovered under specific experimental conditions.

Pseudopolymorphism, where solvent molecules are incorporated into the crystal lattice to form solvates, is also a common feature in trinitrobenzene structures. Studies on 1,3,5-trinitrobenzene have revealed the formation of several new solvates when recrystallized from various electron-rich aromatic solvents. acs.org The formation of these pseudopolymorphs is often driven by π-π stacking interactions between the electron-deficient trinitrobenzene ring and the electron-rich solvent molecules. acs.org The stability of these solvates can vary, with some readily losing their solvent molecules. acs.org This behavior underscores the importance of the crystallization solvent in determining the final solid-state structure of trinitrobenzene derivatives.

Furthermore, the complexity of polymorphism in trinitrobenzene-containing structures is demonstrated in multi-component systems. A study on a ternary adduct of (2-amino-5-chloropyridine), (9-anthracenecarboxylic acid), and trinitrobenzene revealed the existence of two polymorphic forms. rsc.org One form exists as a ternary molecular salt, while the other is a neutral ternary co-crystal. rsc.org This particular case represents the first instance of salt/cocrystal polymorphism observed in a ternary adduct. rsc.org The two forms were found to have an enantiotropic relationship, with one form converting to the more thermodynamically stable form upon a change in temperature. rsc.org

The table below summarizes the crystallographic data for a related dimethoxy nitrobenzene (B124822) derivative, providing an example of the type of structural information obtained in such studies.

Compound Crystal System Space Group Reference
1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzeneMonoclinicP2₁/c iucr.org

This table is generated based on available data for a related compound and is for illustrative purposes.

The study of polymorphism and pseudopolymorphism in trinitrobenzene and its derivatives is crucial for understanding the solid-state properties of this class of compounds. The choice of solvents and additives during crystallization can significantly influence the resulting crystal structure, leading to different physical and chemical characteristics.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for analyzing the properties of organic molecules, including geometry, reactivity, and spectroscopic characteristics. Studies on various dimethoxybenzene and nitroaromatic derivatives consistently employ DFT methods to gain fundamental insights. bohrium.comresearchgate.net

Geometry optimization is a computational process to determine the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional shape. For substituted benzene (B151609) derivatives, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are standard for achieving accurate structures. bohrium.comnih.govnih.gov

In the case of Benzene, 1,2-dimethoxy-3,4,5-trinitro-, significant steric hindrance is expected due to the presence of five bulky substituents on adjacent carbon atoms of the benzene ring. The two methoxy (B1213986) groups and three nitro groups crowded together would force significant deviations from a planar geometry. A closely related molecule, 1,2,3-trimethoxy-4,5,6-trinitrobenzene, shows in its crystal structure that the neighboring nitro groups are severely tilted with respect to the benzene ring plane, with dihedral angles as large as 75.8°. nih.gov A similar effect would be anticipated for 1,2-dimethoxy-3,4,5-trinitrobenzene. The geometry optimization would likely reveal:

Elongation of the C-C bonds within the aromatic ring adjacent to the bulky substituents.

Significant out-of-plane twisting of the C-NO₂ and C-OCH₃ bonds.

Distortion of the bond angles from the ideal 120° of a perfect hexagon.

This distortion is critical as it impacts the overlap of the p-orbitals of the nitro groups with the π-system of the benzene ring, which in turn influences the electronic properties and stability of the molecule. mdpi.com

DFT calculations can generate Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution across a molecule and are used to predict reactive sites. bohrium.comresearchgate.net The MEP map highlights regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For Benzene, 1,2-dimethoxy-3,4,5-trinitro-, the MEP would be characterized by:

Negative Potential: Concentrated around the oxygen atoms of the three nitro groups, making them sites for interaction with electrophiles or hydrogen bond donors. The oxygen atoms of the methoxy groups would also show negative potential. researchgate.netnih.gov

Positive Potential: Located over the sole hydrogen atom on the benzene ring and in the region of the carbon backbone, particularly near the powerful electron-withdrawing nitro groups.

This profile suggests that the molecule has distinct regions for nucleophilic and electrophilic interactions, governing its regioselectivity in chemical reactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. nih.gov A small energy gap is associated with high chemical reactivity and a greater ease of electronic excitation. researchgate.net

In 1,2-dimethoxy-3,4,5-trinitrobenzene, the electronic effects of the substituents are opposing:

Methoxy (-OCH₃) groups are electron-donating, which raises the energy of the HOMO.

Nitro (-NO₂) groups are strongly electron-withdrawing, which significantly lowers the energy of the LUMO.

This combined effect is expected to result in a relatively small HOMO-LUMO gap, rendering the molecule chemically reactive. The LUMO would likely be localized primarily on the nitro groups and the aromatic ring, while the HOMO would have significant contributions from the methoxy groups.

Table 1: Representative HOMO-LUMO Energy Gaps (ΔE) for Related Nitroaromatic Compounds
CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Nitrobenzene (B124822)-7.42-1.685.74
1,3-Dinitrobenzene-8.15-2.715.44
1,3,5-Trinitrobenzene (B165232)-8.62-3.455.17
2,4,6-Trinitrophenol (Picric Acid)-7.91-4.003.91

Note: Values are illustrative and taken from various computational studies on nitroaromatic compounds. The precise values for Benzene, 1,2-dimethoxy-3,4,5-trinitro- would require specific calculation.

For energetic materials, the bond dissociation energy (BDE) of the weakest bond is a critical parameter for understanding thermal stability and decomposition mechanisms. In nitroaromatic compounds, the homolytic cleavage of the C-NO₂ bond is typically the primary, rate-determining step in thermal decomposition. mdpi.comscispace.com DFT methods, such as B3LYP and B3PW91, have been successfully used to compute the C-NO₂ BDE for a wide range of nitroaromatic molecules. researchgate.net

Calculations for Benzene, 1,2-dimethoxy-3,4,5-trinitro- would focus on the BDEs of the three distinct C-NO₂ bonds. The steric strain caused by the adjacent substituents could weaken one or more of these bonds, potentially lowering the activation energy for decomposition compared to less crowded molecules like 1,3,5-trinitrobenzene. The dissociation of these "trigger" bonds is the initial step in the detonation process. mdpi.com

Table 2: Calculated C-NO₂ Bond Dissociation Energies (BDE) for Selected Nitroaromatic Compounds Using DFT Methods
CompoundCalculated BDE (kcal/mol)Computational Method
Nitrobenzene72.6B3LYP/6-31G
1,3-Dinitrobenzene71.7B3LYP/6-31G
1,3,5-Trinitrobenzene (TNB)70.7B3LYP/6-31G
2,4,6-Trinitrotoluene (B92697) (TNT)67.9B3PW91/6-31G

Note: Data compiled from various computational studies. researchgate.net The BDE for the target compound is expected to be in a similar range, potentially lowered by steric effects.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of their dynamic behavior. This method is essential for understanding conformational changes, molecular motion in condensed phases, and thermodynamic properties.

The primary source of conformational flexibility in Benzene, 1,2-dimethoxy-3,4,5-trinitro- arises from the rotation of the two methoxy groups around their respective C-O bonds. MD simulations can be employed to explore the potential energy surface associated with these rotations. Such simulations would identify the most stable conformations (rotamers) and the energy barriers separating them.

The dynamics of these methoxy groups are important as they influence how the molecule packs in a crystal lattice and can affect its intermolecular interactions. Studies on other complex substituted benzenes, such as 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), have used MD to investigate structural properties and mechanical responses under various conditions, demonstrating the power of this technique for understanding complex molecular systems. dtic.mil For the target molecule, MD simulations would reveal the preferred orientations of the methyl groups relative to the plane of the benzene ring and the adjacent nitro groups, providing a complete picture of its dynamic structure.

Solvation Effects on Molecular Behavior

The behavior of "Benzene, 1,2-dimethoxy-3,4,5-trinitro-" in different solvent environments is a critical aspect of its chemical profile, influencing its reactivity, stability, and spectroscopic properties. While direct computational studies on the solvation of this specific molecule are not extensively documented in publicly available literature, theoretical investigations into related substituted nitrobenzenes provide significant insights. Methodologies such as the Conductor-like Polarizable Continuum Model (CPCM) are employed to simulate the effects of a solvent on the electronic and structural properties of such molecules. smf.mxsmf.mx

Studies on para-substituted nitrobenzenes using DFT (B3LYP) and MP2 methods have shown that solvent media, such as acetone, ethanol (B145695), and toluene, can influence molecular properties like the dipole moment. smf.mxsmf.mx For instance, a general trend observed is a reduction in the dipole moment when a hydrogen atom on the benzene ring is substituted with halogen atoms in the presence of a solvent. smf.mxsmf.mx This is indicative of the electronic redistribution within the molecule in response to the dielectric continuum of the solvent.

Furthermore, solvation can play a crucial role in directing reaction pathways. For example, in the dinitration of 1,4-dialkoxybenzene derivatives, theoretical analyses suggest that solvation effects can be a determining factor in the regioselectivity of the reaction. nih.gov This implies that the choice of solvent could potentially influence the synthesis of "Benzene, 1,2-dimethoxy-3,4,5-trinitro-" by stabilizing certain transition states over others.

The following table summarizes the theoretical approaches used to study solvation effects on related nitroaromatic compounds.

Computational MethodModelInvestigated PropertiesKey Findings for Related Compounds
DFT/B3LYP, MP2Conductor-like Polarizable Continuum Model (CPCM)Structural and electronic properties, dipole momentSolvent media can alter the dipole moment and electronic distribution. smf.mxsmf.mx
DFT-Regioselectivity of nitrationSolvation effects can be a key factor in determining the isomeric product distribution. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Nitroaromatic Scaffolds

The toxicity of nitroaromatic compounds is often linked to descriptors such as hydrophobicity and the energy of the lowest unoccupied molecular orbital (ELUMO), which are indicative of molecular transportation and nitroreduction processes. bohrium.com Various molecular descriptors, including quantum chemical parameters, are used to develop QSAR models. For instance, studies on nitrobenzene derivatives have utilized descriptors like the conductor-like screening model (COSMO) area and hyperpolarizability to model their toxicology. dergipark.org.tr

The development of robust QSAR models often involves statistical methods like multiple linear regression and machine learning algorithms. These models aim to establish a mathematical relationship between the molecular descriptors and the observed biological activity. The predictive power of these models is rigorously validated to ensure their reliability.

The table below presents examples of molecular descriptors and statistical methods commonly used in QSAR studies of nitroaromatic compounds.

Descriptor TypeExamplesRelevance to Nitroaromatics
Physicochemical LogP (hydrophobicity)Relates to the compound's ability to cross biological membranes. bohrium.com
Electronic ELUMO, Dipole Moment, HyperpolarizabilityELUMO is related to the ease of nitroreduction, a key step in the toxic mechanism. bohrium.com Hyperpolarizability can correlate with toxic effects. dergipark.org.tr
Topological Molecular Connectivity IndicesDescribe the size, shape, and branching of the molecule.
Quantum Chemical COSMO areaRepresents the solvent-accessible surface area, influencing interactions with biological targets. dergipark.org.tr

Reaction Pathway Mapping and Transition State Characterization

Understanding the synthetic routes and potential decomposition pathways of "Benzene, 1,2-dimethoxy-3,4,5-trinitro-" at a molecular level requires detailed reaction pathway mapping and the characterization of transition states. While a complete theoretical mapping for this specific compound is not available, computational studies on the nitration of its precursors and the decomposition of related nitroaromatics offer significant insights.

The synthesis of "Benzene, 1,2-dimethoxy-3,4,5-trinitro-" likely involves the nitration of 1,2-dimethoxybenzene (B1683551). Detailed Density Functional Theory (DFT) analysis of the dinitration of 1,2-dimethoxybenzene has revealed that the reaction likely proceeds through a single electron transfer (SET) mechanism. nih.govresearchgate.net In this proposed pathway, the regioselectivity, which leads to the formation of the 1,2-dialkoxy-4,5-dinitrobenzene isomer, is primarily governed by the symmetry of the Highest Occupied Molecular Orbital (HOMO) of the aromatic ring. nih.govresearchgate.net

Theoretical investigations into the unimolecular decomposition of substituted nitrobenzenes, using methods like DFT at the PBE0/6-31+G(d,p) level, have analyzed competing reaction pathways. acs.org A primary decomposition route involves the direct cleavage of the carbon-nitrogen bond. The presence and position of substituents on the benzene ring can significantly influence the activation energies of these decomposition pathways. acs.org For instance, ortho and para substitutions can lead to notable deviations in the decomposition mechanisms due to resonance effects. acs.org

The characterization of transition states is crucial for understanding reaction kinetics and mechanisms. Computational methods are used to locate and analyze the geometry and energy of these transient structures. For example, in nitration reactions, the transition state structures leading to different regioisomers can be computationally modeled to explain the observed product distribution. researchgate.net

The following table summarizes theoretical findings on reaction pathways relevant to "Benzene, 1,2-dimethoxy-3,4,5-trinitro-".

Reaction TypePrecursor/Related CompoundComputational MethodKey Mechanistic Insights
Nitration 1,2-DimethoxybenzeneDFTThe reaction likely involves a single electron transfer (SET) process, with regioselectivity controlled by HOMO symmetry. nih.govresearchgate.net
Decomposition Substituted NitrobenzenesDFTA primary pathway is the C-NO2 bond dissociation, with activation energies influenced by the nature and position of substituents. acs.org

Chemical Transformations and Derivative Chemistry

Reductive Transformations of Nitro Groups

The sequential or complete reduction of the three nitro groups in Benzene (B151609), 1,2-dimethoxy-3,4,5-trinitro- opens pathways to a variety of amino-substituted dimethoxybenzenes. These transformations are fundamental in synthesizing valuable intermediates for further chemical elaboration.

Catalytic Hydrogenation to Yield Amino-Substituted Dimethoxybenzenes

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes to their corresponding anilines. While specific literature on the catalytic hydrogenation of Benzene, 1,2-dimethoxy-3,4,5-trinitro- is not extensively available, the reaction can be predicted to proceed effectively based on studies of similar polynitroaromatic compounds. The reduction of the related 1,2-dimethoxy-4,5-dinitrobenzene (B14551) has been successfully achieved using palladium on charcoal (Pd/C) as a catalyst under a hydrogen atmosphere. It is anticipated that the complete reduction of all three nitro groups of Benzene, 1,2-dimethoxy-3,4,5-trinitro- would yield 1,2-dimethoxy-3,4,5-triaminobenzene.

The choice of catalyst and reaction conditions can influence the selectivity of the reduction. Catalysts such as palladium, platinum, and nickel are commonly used for this transformation. mdpi.com Copper-based catalysts have also demonstrated high activity and selectivity in the hydrogenation of aromatic trinitro compounds to the corresponding amines. mdpi.com The reaction is typically carried out in a solvent such as methanol (B129727) or ethanol (B145695) at moderate temperatures and pressures.

Table 1: Predicted Conditions for Catalytic Hydrogenation

ParameterPredicted Value/Condition
Catalyst Palladium on Charcoal (Pd/C), Platinum Oxide (PtO₂), Raney Nickel, Copper-based catalysts
Hydrogen Source H₂ gas
Solvent Methanol, Ethanol, Acetic Acid
Temperature Room temperature to 80°C
Pressure 1 atm to 50 atm
Product 1,2-dimethoxy-3,4,5-triaminobenzene

Note: This data is predictive and based on analogous reactions.

Synthesis and Characterization of Triaminobenzene Homologues

The successful reduction of Benzene, 1,2-dimethoxy-3,4,5-trinitro- would lead to the formation of 1,2-dimethoxy-3,4,5-triaminobenzene, a highly functionalized aromatic amine. The synthesis of triaminobenzene homologues is often achieved through the catalytic hydrogenation of their trinitro precursors. mdpi.com These triamino compounds are valuable building blocks in organic synthesis.

The characterization of the resulting 1,2-dimethoxy-3,4,5-triaminobenzene would involve a combination of spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy would be expected to show a significant upfield shift of the aromatic proton signals upon conversion of the nitro groups to amino groups. Infrared (IR) spectroscopy would confirm the presence of N-H stretching vibrations characteristic of primary amines. Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the product. Due to their susceptibility to oxidation, triaminobenzenes are often isolated and stored as their more stable hydrochloride or sulfate (B86663) salts.

Nucleophilic Displacement Reactions on the Aromatic Ring

The highly electron-deficient nature of the benzene ring in Benzene, 1,2-dimethoxy-3,4,5-trinitro-, imparted by the three nitro groups, makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. In such reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group.

In the case of Benzene, 1,2-dimethoxy-3,4,5-trinitro-, the nitro groups themselves can act as leaving groups, particularly when attacked by strong nucleophiles. The rate of substitution is dependent on the strength of the nucleophile and the stability of the intermediate Meisenheimer complex. While direct experimental data on this specific compound is limited, studies on related polynitroaromatic compounds have shown that nitro groups can be displaced by various nucleophiles, including alkoxides, amines, and thiolates. mdpi.comresearchgate.net The presence of two methoxy (B1213986) groups on the ring will also influence the regioselectivity of the nucleophilic attack.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

NucleophilePotential Product
Methoxide (CH₃O⁻) Replacement of one or more nitro groups with methoxy groups
Ammonia (NH₃) Replacement of one or more nitro groups with amino groups
Piperidine Replacement of one or more nitro groups with piperidinyl groups
Thiophenoxide (C₆H₅S⁻) Replacement of one or more nitro groups with thiophenoxy groups

Note: The feasibility and regioselectivity of these reactions would require experimental verification.

Synthesis of Condensed Ring Systems and Heterocycles

The vicinal arrangement of the amino groups in the reduced product, 1,2-dimethoxy-3,4,5-triaminobenzene, provides a versatile platform for the synthesis of various condensed heterocyclic systems. The adjacent amino groups can readily undergo condensation reactions with a variety of bifunctional electrophiles to form five- or six-membered heterocyclic rings fused to the benzene ring.

For instance, reaction with α-dicarbonyl compounds, such as glyoxal (B1671930) or diacetyl, could lead to the formation of quinoxaline (B1680401) derivatives. Similarly, condensation with carboxylic acids or their derivatives could yield benzimidazole (B57391) systems. The synthesis of such heterocyclic structures is a common strategy in medicinal chemistry and materials science. While specific examples starting from 1,2-dimethoxy-3,4,5-triaminobenzene are not reported, the general reactivity pattern of ortho-phenylenediamines is well-established and can be extrapolated.

Derivatization for Polymeric and Oligomeric Materials

The trifunctionality of 1,2-dimethoxy-3,4,5-triaminobenzene makes it an attractive monomer for the synthesis of polymers and oligomers. The three amino groups can participate in polymerization reactions with complementary multifunctional monomers to form cross-linked or dendritic polymer architectures.

For example, polycondensation with diacyl chlorides or diisocyanates could lead to the formation of polyamides or polyureas, respectively. The resulting polymers would be expected to possess high thermal stability and unique material properties due to the rigid aromatic core and the potential for extensive hydrogen bonding. While the polymerization of 1,2-dimethoxy-3,4,5-triaminobenzene has not been specifically described, the use of other triaminobenzene isomers in the synthesis of high-performance polymers is known. kashanu.ac.ir The presence of the methoxy groups could also influence the solubility and processing characteristics of the resulting polymers.

Applications in Chemical Synthesis and Advanced Materials Precursor Development

Role as a Versatile Building Block in Organic Synthesis

Nitroaromatic compounds are widely recognized as versatile building blocks in organic synthesis due to the rich chemistry of the nitro group. This functional group can be readily transformed into a variety of other functionalities, most notably amines, which are pivotal in the synthesis of a vast array of more complex molecules. The presence of three nitro groups on the benzene (B151609) ring of 3,4,5-Trinitroveratrol offers multiple sites for such transformations.

The general synthetic utility of nitro compounds includes:

Reduction to amines: The nitro groups can be reduced to amino groups, which are precursors to amides, imines, and diazonium salts, among other functional groups.

Nucleophilic aromatic substitution: The electron-withdrawing nature of the nitro groups activates the aromatic ring for nucleophilic attack, allowing for the displacement of other substituents or the nitro groups themselves under specific conditions.

Participation in condensation reactions: The activated methyl groups of related trinitrotoluene compounds are known to participate in various condensation reactions. While not directly applicable to the methoxy (B1213986) groups of 3,4,5-Trinitroveratrol, this highlights the diverse reactivity imparted by multiple nitro substituents.

While these are established transformations for nitroaromatics, specific and detailed research illustrating the extensive use of Benzene, 1,2-dimethoxy-3,4,5-trinitro- as a versatile building block is not widely documented.

Precursors for the Synthesis of Dyes and Pigments

The structure of Benzene, 1,2-dimethoxy-3,4,5-trinitro- suggests its potential as a precursor for the synthesis of dyes and pigments. ontosight.ai A common pathway for the synthesis of azo dyes, a large and commercially important class of colorants, involves the diazotization of an aromatic amine followed by coupling with an electron-rich substrate.

A hypothetical synthetic route to an azo dye using 3,4,5-Trinitroveratrol as a starting material would likely involve the following steps:

Reduction of a nitro group: One of the three nitro groups would first need to be selectively reduced to an amino group to form a diamino-nitro or an amino-dinitro derivative of 1,2-dimethoxybenzene (B1683551).

Diazotization: The resulting aromatic amine would then be treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

Azo coupling: The diazonium salt would then be reacted with a coupling component, such as a phenol (B47542) or an aniline (B41778) derivative, to form the final azo dye.

Intermediates in the Preparation of Fine Chemicals

Fine chemicals are pure, single substances that are produced in limited quantities and are used as specialty chemicals in various applications, including pharmaceuticals, agrochemicals, and fragrances. The transformation of the functional groups on the 3,4,5-Trinitroveratrol ring could lead to the synthesis of various fine chemicals. For instance, the reduction of the nitro groups to amines, followed by further reactions such as acylation, alkylation, or sulfonation, could yield a variety of substituted benzene derivatives with potential biological or material properties. However, specific instances of Benzene, 1,2-dimethoxy-3,4,5-trinitro- being used as an intermediate in the preparation of fine chemicals are not well-documented in available research.

Development of Novel Energetic Materials Precursors (focus on synthetic routes to new materials)

The high nitrogen and oxygen content, conferred by the three nitro groups, makes Benzene, 1,2-dimethoxy-3,4,5-trinitro- a compound of interest in the field of energetic materials. ontosight.ai Nitroaromatic compounds are a well-established class of explosives, and research into new energetic materials often involves the synthesis of novel, highly nitrated molecules with improved performance and safety characteristics.

3,4,5-Trinitroveratrol could theoretically serve as a precursor to other energetic materials through several synthetic pathways:

Amination: Nucleophilic substitution of the methoxy groups with amino groups could lead to the formation of aminotrinitrobenzene derivatives. The introduction of amino groups can increase the thermal stability and reduce the impact sensitivity of energetic materials, as seen in the case of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB).

Further Nitration: While the benzene ring is already heavily nitrated, under forcing conditions, it might be possible to introduce additional energetic functionalities or to modify the existing ones.

Formation of Energetic Salts: The acidic protons of a related trinitrophenol (picric acid) readily form energetic salts. While 3,4,5-Trinitroveratrol lacks this acidic proton, derivatives of it could be synthesized to incorporate such features.

Despite these possibilities, specific synthetic routes from Benzene, 1,2-dimethoxy-3,4,5-trinitro- to new energetic materials with detailed research findings are not described in the available literature.

Utility in the Synthesis of Schiff Base Macrocycles and Related Compounds

Schiff base macrocycles are a class of compounds formed by the condensation reaction between a diamine and a dicarbonyl compound (such as a dialdehyde (B1249045) or diketone). These macrocycles are of significant interest in coordination chemistry and materials science due to their ability to form stable complexes with metal ions.

To utilize Benzene, 1,2-dimethoxy-3,4,5-trinitro- in the synthesis of Schiff base macrocycles, it would first need to be converted into a diamine derivative. A plausible, though not explicitly documented, synthetic route would be:

Selective Reduction: Two of the three nitro groups on the 3,4,5-Trinitroveratrol ring would need to be selectively reduced to amino groups, yielding a diaminonitroveratrole derivative.

Condensation Reaction: This newly formed diamine could then be reacted with a suitable dialdehyde or diketone in a condensation reaction to form a macrocyclic Schiff base.

The specific diamine isomer formed would dictate the size and geometry of the resulting macrocycle. While the synthesis of Schiff bases from various aromatic amines is a well-established area of research, the specific application of derivatives of Benzene, 1,2-dimethoxy-3,4,5-trinitro- for this purpose is not found in the current body of scientific literature.

Environmental Chemistry and Degradation Pathways

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For Benzene (B151609), 1,2-dimethoxy-3,4,5-trinitro-, the key abiotic mechanisms are expected to be photolysis and hydrolysis, which are common for nitroaromatic compounds. nih.govnih.gov

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. In aqueous environments, direct photolysis of nitroaromatic compounds can occur, although the degradation is often slow. nih.govnih.gov The process can involve a nitro-nitrite intramolecular rearrangement, leading to the formation of various intermediates. nih.gov For Benzene, 1,2-dimethoxy-3,4,5-trinitro-, this could lead to the formation of nitrophenolic derivatives.

In the presence of substances like hydrogen peroxide (H₂O₂), indirect photolysis can be significantly enhanced through the generation of highly reactive hydroxyl radicals (•OH), a process known as an advanced oxidation process. nih.gov These radicals can attack the aromatic ring, leading to hydroxylation and eventual mineralization of the organic compound to carbon dioxide and water. mdpi.com

Table 1: Potential Photolytic Degradation Intermediates of Substituted Nitroaromatics

Intermediate Class Specific Examples Formation Pathway Reference
Nitrophenols 2-Nitrophenol, 4-Nitrophenol Hydroxylation of the aromatic ring mdpi.com
Nitrohydroquinone Nitrohydroquinone Further hydroxylation nih.gov
Phenolic Compounds Catechol, Phenol (B47542) Denitration of nitrophenols nih.govmdpi.com
Quinones p-Benzoquinone Oxidation of phenolic intermediates mdpi.com

This table is illustrative of pathways for general nitroaromatic compounds and predicts potential, not confirmed, pathways for Benzene, 1,2-dimethoxy-3,4,5-trinitro-.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The susceptibility of nitroaromatic compounds to hydrolysis can be influenced by the number and position of nitro groups and other substituents on the benzene ring. nih.gov Alkaline hydrolysis is a recognized degradation method for some nitroaromatic compounds, such as 2,4,6-trinitrotoluene (B92697) (TNT). nih.gov The reaction often proceeds through the formation of Meisenheimer complexes as initial intermediates. nih.gov

For Benzene, 1,2-dimethoxy-3,4,5-trinitro-, the three electron-withdrawing nitro groups would activate the aromatic ring towards nucleophilic attack by hydroxide ions, potentially leading to the substitution of a nitro or methoxy (B1213986) group with a hydroxyl group. okstate.edu However, the rate and extent of hydrolysis under typical environmental pH conditions are likely to be limited. The process can be more significant in specific industrial waste streams or contaminated soils with high alkalinity. researchgate.net

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms, is a crucial pathway for the removal of nitroaromatic compounds from the environment. cswab.orgnih.gov A wide variety of bacteria and fungi have demonstrated the ability to transform or completely mineralize these substances. nih.gov

Microorganisms employ several strategies to metabolize nitroaromatic compounds, with the initial steps often involving the reduction of the nitro groups under both anaerobic and aerobic conditions. nih.govannualreviews.org

Under anaerobic conditions, the primary transformation is the sequential reduction of a nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. nih.govannualreviews.orgnih.gov This process is carried out by a variety of bacteria, including methanogens, sulfate-reducing bacteria, and Clostridium species. nih.govmicrobiologyresearch.org The resulting aromatic amines may be further degraded or can persist in the environment. nih.gov

Under aerobic conditions, bacteria can utilize different pathways:

Reductive Pathways: Similar to anaerobic reduction, the nitro group can be reduced to a hydroxylamine, which then undergoes an enzyme-catalyzed rearrangement to form hydroxylated compounds that are substrates for ring-fission. nih.govannualreviews.org

Oxidative Pathways: Dioxygenase enzymes can insert two hydroxyl groups into the aromatic ring, which can lead to the spontaneous elimination of the nitro group as nitrite (B80452). nih.govannualreviews.orgnih.gov Monooxygenase enzymes can also replace a nitro group with a hydroxyl group. nih.govannualreviews.org

The presence of two methoxy groups on the benzene ring of the target compound may influence the metabolic pathway chosen by microorganisms. For example, some bacteria are known to perform O-dealkylation on dimethoxybenzenes, which could be a potential initial step. researchgate.net

Table 2: Common Microbial Transformation Reactions for Nitroaromatic Compounds

Reaction Type Conditions Key Intermediates Resulting Products References
Nitro Group Reduction Anaerobic/Aerobic Nitroso, Hydroxylamino compounds Aromatic Amines nih.govannualreviews.orgnih.gov
Dioxygenation Aerobic Dihydrodiol compounds Catechols, Nitrite nih.govannualreviews.orgnih.gov
Monooxygenation Aerobic - Hydroxylated aromatics, Nitrite nih.govannualreviews.org

This table summarizes general pathways observed for a variety of nitroaromatic compounds.

The microbial degradation of nitroaromatic compounds is facilitated by specific enzymes. Nitroreductases are a key class of enzymes that catalyze the reduction of the nitro group. researchgate.netresearchgate.net These are typically flavoenzymes that use NAD(P)H as a source of reducing equivalents. researchgate.net The reduction proceeds via the nitroso and hydroxylamine intermediates to form the corresponding amine. researchgate.netresearchgate.net

Other important enzymes include monooxygenases and dioxygenases, which initiate oxidative degradation pathways. nih.govannualreviews.org Dioxygenases, for instance, are multi-component enzyme systems that catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring, a critical step leading to ring cleavage and mineralization. nih.gov These enzymatic processes not only serve to break down the contaminant but also act as a detoxification mechanism for the microorganism. dtic.mil

Environmental Fate Modeling and Predictive Studies

Environmental fate models are quantitative tools used to predict the transport, transformation, and ultimate fate of chemicals released into the environment. researchgate.netmdpi.com These models integrate a chemical's physical and chemical properties with information about environmental compartments (air, water, soil, sediment) to estimate its distribution and persistence. researchgate.net

For a compound like Benzene, 1,2-dimethoxy-3,4,5-trinitro-, for which specific experimental data is scarce, predictive models would rely on Quantitative Structure-Activity Relationship (QSAR) estimations for properties like water solubility, vapor pressure, and octanol-water partition coefficient. The degradation pathways discussed above—photolysis, hydrolysis, and biodegradation—would be incorporated into the model using estimated or literature-derived rate constants for analogous nitroaromatic structures. mdpi.com

The output of such models can predict the likely environmental compartments where the compound will accumulate and its expected persistence, providing valuable information for risk assessment and management strategies. researchgate.net

Future Research Directions and Emerging Areas

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of polynitroaromatic compounds traditionally relies on methods that can be hazardous and environmentally taxing. Future research into the synthesis of Benzene (B151609), 1,2-dimethoxy-3,4,5-trinitro- is expected to prioritize the development of sustainable and green chemistry approaches to mitigate these issues.

One promising avenue is the exploration of solid acid catalysts, such as zeolites, for the nitration of 1,2-dimethoxybenzene (B1683551), the likely precursor to Benzene, 1,2-dimethoxy-3,4,5-trinitro-. The use of solid acids can reduce the consumption of corrosive and hazardous acids like sulfuric acid, which are common in conventional nitration processes. Furthermore, solid catalysts can often be recycled, leading to a more environmentally friendly and economically viable synthesis route.

Another area of interest is the use of alternative nitrating agents that are less hazardous than traditional nitric acid/sulfuric acid mixtures. These may include milder nitrating agents or in-situ generation of the nitrating species, which can offer greater control over the reaction and reduce the formation of unwanted byproducts. The development of solvent-free reaction conditions is also a key goal in green chemistry, and future research could explore mechanochemical methods for the nitration of 1,2-dimethoxybenzene.

The table below illustrates a comparative overview of traditional versus potential green synthesis approaches for nitration reactions.

FeatureTraditional NitrationGreen Chemistry Approach
Catalyst Concentrated Sulfuric AcidReusable Solid Acids (e.g., Zeolites)
Nitrating Agent Nitric Acid/Sulfuric Acid MixtureMilder Nitrating Agents
Solvent Often requires organic solventsSolvent-free or green solvents
Byproducts Acidic waste streamsReduced waste, recyclable components
Safety High risk due to corrosive and potentially explosive reagentsImproved safety profile

Development of Highly Efficient and Selective Catalytic Systems for Transformations

The functionalization of the nitro groups on the Benzene, 1,2-dimethoxy-3,4,5-trinitro- molecule opens up a wide range of possibilities for creating novel derivatives with tailored properties. Future research will likely focus on the development of highly efficient and selective catalytic systems to achieve these transformations.

Of particular interest is the selective reduction of one or more of the nitro groups to amino groups. This transformation is a key step in the synthesis of many dyes, pharmaceuticals, and other functional materials. The development of chemoselective catalysts that can differentiate between the three nitro groups on the benzene ring would be a significant advancement, allowing for precise control over the final product. Nanoparticle-based catalysts, particularly those utilizing transition metals, have shown promise in the selective hydrogenation of nitroaromatic compounds and could be a fruitful area of investigation for Benzene, 1,2-dimethoxy-3,4,5-trinitro-.

Furthermore, catalytic systems that enable the denitrative functionalization of Benzene, 1,2-dimethoxy-3,4,5-trinitro- are an emerging area of interest. researchgate.net These reactions involve the replacement of a nitro group with another functional group, such as a carbon, oxygen, or sulfur-containing moiety. researchgate.net This approach would provide a direct route to a diverse range of derivatives that would be difficult to synthesize using traditional methods.

High-Throughput Screening Methodologies for New Derivatives

The potential for creating a vast library of derivatives from Benzene, 1,2-dimethoxy-3,4,5-trinitro- through various chemical transformations necessitates the use of high-throughput screening (HTS) methodologies to accelerate the discovery of new compounds with desired properties. HTS allows for the rapid synthesis and testing of a large number of compounds in parallel, significantly reducing the time and resources required for traditional research and development.

In the context of energetic materials, HTS can be used to quickly assess the thermal stability, sensitivity, and performance of new derivatives. For pharmaceutical applications, HTS can be employed to screen for biological activity against a wide range of targets. In the field of material science, HTS can be used to evaluate properties such as conductivity, optical properties, and thermal resistance.

The integration of computational modeling with HTS can further enhance the efficiency of the discovery process. By using computational methods to predict the properties of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, leading to a more targeted and effective research strategy.

Real-time Monitoring and Characterization of Reaction Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of Benzene, 1,2-dimethoxy-3,4,5-trinitro- is crucial for optimizing reaction conditions and improving product yields and selectivity. Future research in this area will likely focus on the use of advanced analytical techniques for the real-time monitoring and characterization of reaction intermediates.

In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, can provide valuable insights into the structural changes that occur during a chemical reaction. By monitoring the reaction in real-time, researchers can identify transient intermediates and gain a better understanding of the reaction pathway. This information can then be used to optimize reaction parameters, such as temperature, pressure, and catalyst loading, to favor the formation of the desired product.

The data table below presents a summary of in-situ spectroscopic techniques and their potential applications in studying reactions involving Benzene, 1,2-dimethoxy-3,4,5-trinitro-.

TechniqueInformation ProvidedPotential Application
FTIR Spectroscopy Vibrational modes of functional groupsMonitoring the formation and consumption of nitro and methoxy (B1213986) groups
Raman Spectroscopy Molecular vibrations and crystal lattice modesCharacterizing the structure of solid intermediates and products
NMR Spectroscopy Chemical environment of atomic nucleiIdentifying and quantifying reaction intermediates in solution

Design and Synthesis of Tailored Derivatives for Specific Material Science Applications

The unique combination of methoxy and nitro functional groups on the Benzene, 1,2-dimethoxy-3,4,5-trinitro- scaffold makes it an attractive building block for the design and synthesis of tailored derivatives for a wide range of material science applications.

For example, the presence of multiple nitro groups suggests that derivatives of this compound could be explored as energetic materials or as components in advanced polymer systems. The ability to selectively functionalize the nitro groups could allow for the fine-tuning of properties such as thermal stability, sensitivity, and energy output.

In the realm of functional organic materials, derivatives of Benzene, 1,2-dimethoxy-3,4,5-trinitro- could be investigated for their potential use in nonlinear optics, charge-transport materials, or as components in advanced sensor technologies. The electron-withdrawing nature of the nitro groups can significantly influence the electronic properties of the molecule, making it a versatile platform for the development of new materials with tailored electronic and optical properties. Furthermore, the incorporation of this highly functionalized aromatic ring into polymer backbones could lead to the development of new high-performance polymers with enhanced thermal and chemical stability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzene, 1,2-dimethoxy-3,4,5-trinitro-, and how can reaction conditions be optimized to improve yield?

  • Methodology : The compound is synthesized via nitration of veratrole (1,2-dimethoxybenzene). Sequential nitration at low temperatures (0–5°C) using mixed acids (HNO₃/H₂SO₄) minimizes side reactions like demethylation. Post-reaction purification via recrystallization in ethanol/water mixtures enhances purity .
  • Key Considerations : Monitor reaction progress using HPLC to detect intermediates (e.g., mono- and dinitro derivatives). Adjust stoichiometry to favor trinitration (3:1 HNO₃/veratrole molar ratio) while controlling exothermicity.

Q. How can the physicochemical properties (e.g., density, thermal stability) of this compound be experimentally determined?

  • Density : Measure via gas pycnometry (solid phase) or computational estimation using group contribution methods (experimental value: ~1.579 g/cm³) .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures (>200°C typical for nitroaromatics). Compare with structurally similar compounds like methyl picrate (boiling point ~499°C) .

Q. What spectroscopic techniques are critical for structural confirmation of Benzene, 1,2-dimethoxy-3,4,5-trinitro-?

  • IR Spectroscopy : Detect nitro (O–N–O) asymmetric stretching at ~1530 cm⁻¹ and methoxy (C–O) bands at ~1250 cm⁻¹ .
  • Mass Spectrometry : Electron ionization (EI-MS) reveals molecular ion peaks at m/z 273 (molecular weight: 273.156 g/mol) and fragment patterns consistent with nitro group loss .

Advanced Research Questions

Q. How does the thermodynamic stability of Benzene, 1,2-dimethoxy-3,4,5-trinitro- compare to other nitroaromatic compounds, and what computational methods validate these findings?

  • Approach : Calculate gas-phase enthalpy of formation (ΔfH°gas) via density functional theory (DFT) using B3LYP/6-311+G(d,p). Compare results with experimental data for analogs (e.g., ΔfH°gas = -32.62 kJ/mol for tetrachlorobenzene derivatives) .
  • Validation : Cross-reference computed bond dissociation energies (BDEs) of C–NO₂ bonds with experimental thermogravimetric analysis (TGA) data to predict decomposition pathways.

Q. What kinetic models are suitable for studying the decomposition mechanisms of this compound under varying oxygen pressures?

  • Experimental Design : Use isothermal decomposition chambers coupled with FTIR to track gaseous products (CO, NO₂). Apply the Friedman isoconversional method to derive activation energies (Ea) .
  • Data Interpretation : Compare kinetic parameters (e.g., Ea ≈ 150–180 kJ/mol for nitroaromatics) with those of methyl picrate to assess substituent effects on stability .

Q. How can isotopic labeling (e.g., deuterated analogs) elucidate environmental degradation pathways of this compound?

  • Synthesis : Prepare deuterated derivatives (e.g., C₆D₅ substitution) via H/D exchange catalyzed by Pd/C in D₂O. Confirm labeling efficiency via mass spectrometry .
  • Application : Use LC-MS/MS to trace deuterated fragments in soil or water samples, identifying primary degradation intermediates (e.g., demethylated or denitrated products).

Methodological Recommendations

  • Contradiction Analysis : If experimental DSC data conflicts with computational predictions (e.g., unexpected exotherms), re-evaluate solvent effects or polymorphic forms using X-ray diffraction .
  • Advanced Synthesis : For regioselective nitration, employ directed ortho-metalation (DoM) strategies to pre-functionalize the benzene ring, reducing competing side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.